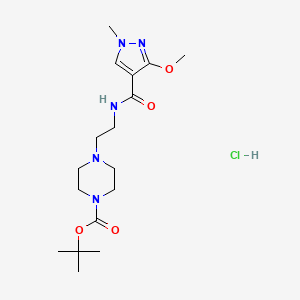
tert-butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C17H30ClN5O4 and its molecular weight is 403.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound tert-butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride , identified by its CAS number 847139-23-5, is a novel derivative of pyrazole that has garnered attention for its potential biological activities. The structural features of this compound suggest it may exhibit various pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The chemical formula of the compound is C14H22N4O3 with a molecular weight of approximately 298.35 g/mol. The presence of the piperazine ring and methoxy groups are significant in modulating the biological activity of the compound.
Biological Activity Overview
Recent studies have highlighted the biological activity of pyrazole derivatives, including those similar to this compound. These derivatives have been associated with:
- Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (Caco-2) and cervical carcinoma (HeLa) cells. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .
- Anti-inflammatory Effects : Pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are crucial in the inflammatory response .
- Neuroprotective Properties : Some studies indicate that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
Anticancer Studies
A recent investigation into similar pyrazole compounds revealed that they exhibit moderate activity against a panel of cancer cell lines with IC50 values ranging from 0.01 to 0.1 µM. For instance, a derivative showed an IC50 value of approximately 92.4 µM against various cancer types, indicating significant antiproliferative effects .
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 0.01 |
| Human Cervical Carcinoma | 0.05 |
| Human Lung Adenocarcinoma | 0.03 |
| Human Melanoma | 0.04 |
Anti-inflammatory Activity
In vitro assays have shown that pyrazole derivatives can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .
Neuroprotective Effects
Research on neuroprotective activities has demonstrated that certain pyrazole derivatives can mitigate neuronal damage in models of oxidative stress, showing promise for treating conditions like Alzheimer's disease .
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a series of substituted pyrazoles found that one derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
- Neuroprotection in Animal Models : In vivo studies using rodent models indicated that administration of pyrazole derivatives could significantly improve cognitive function and reduce markers of neuroinflammation following induced oxidative stress .
Propiedades
IUPAC Name |
tert-butyl 4-[2-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O4.ClH/c1-17(2,3)26-16(24)22-10-8-21(9-11-22)7-6-18-14(23)13-12-20(4)19-15(13)25-5;/h12H,6-11H2,1-5H3,(H,18,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCORIZBAMPTKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)C2=CN(N=C2OC)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














